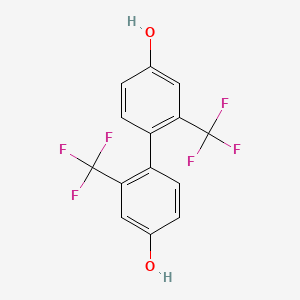
2,2'-Bis(trifluoromethyl)-1,1'-biphenyl-4,4'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diol is an organic compound characterized by the presence of two trifluoromethyl groups and two hydroxyl groups attached to a biphenyl structure. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diol typically involves the reaction of 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid with suitable reagents to introduce the hydroxyl groups. One common method is the reduction of the dicarboxylic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-dicarboxylic acid
- 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine
- Bistriflimide
Uniqueness
2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diol is unique due to the presence of both trifluoromethyl and hydroxyl groups, which impart distinct chemical and physical properties. These properties include high thermal stability, resistance to oxidation and reduction, and the ability to participate in a wide range of chemical reactions .
Properties
Molecular Formula |
C14H8F6O2 |
|---|---|
Molecular Weight |
322.20 g/mol |
IUPAC Name |
4-[4-hydroxy-2-(trifluoromethyl)phenyl]-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C14H8F6O2/c15-13(16,17)11-5-7(21)1-3-9(11)10-4-2-8(22)6-12(10)14(18,19)20/h1-6,21-22H |
InChI Key |
WKEMPZXNWLQLBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)C2=C(C=C(C=C2)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13656883.png)

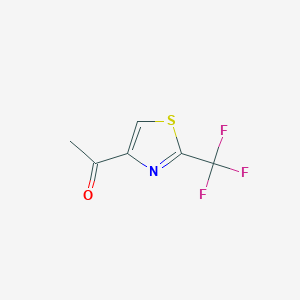
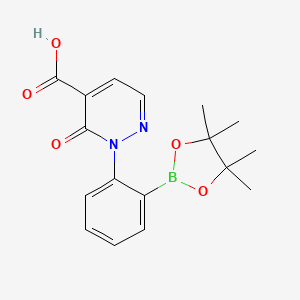
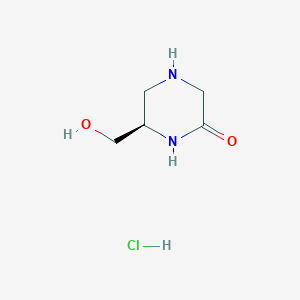
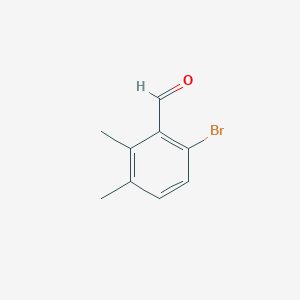
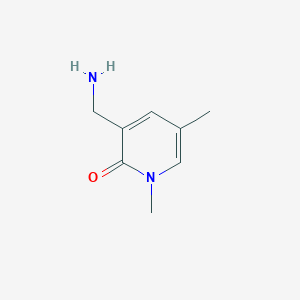
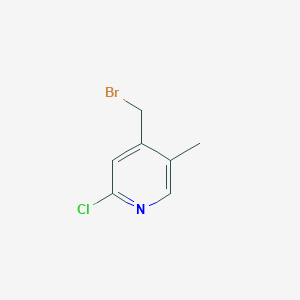
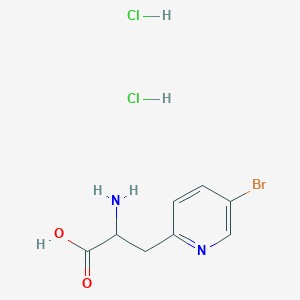
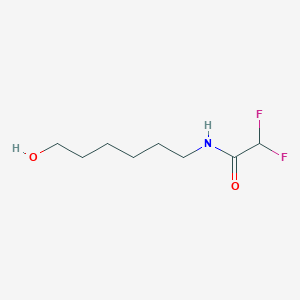
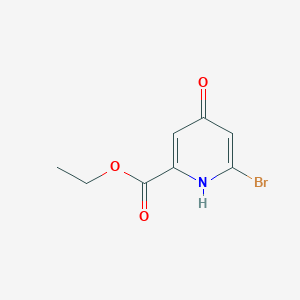
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)
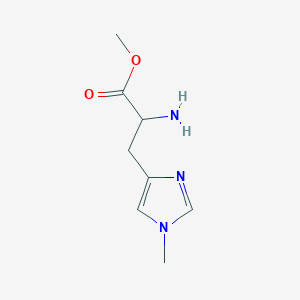
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)
